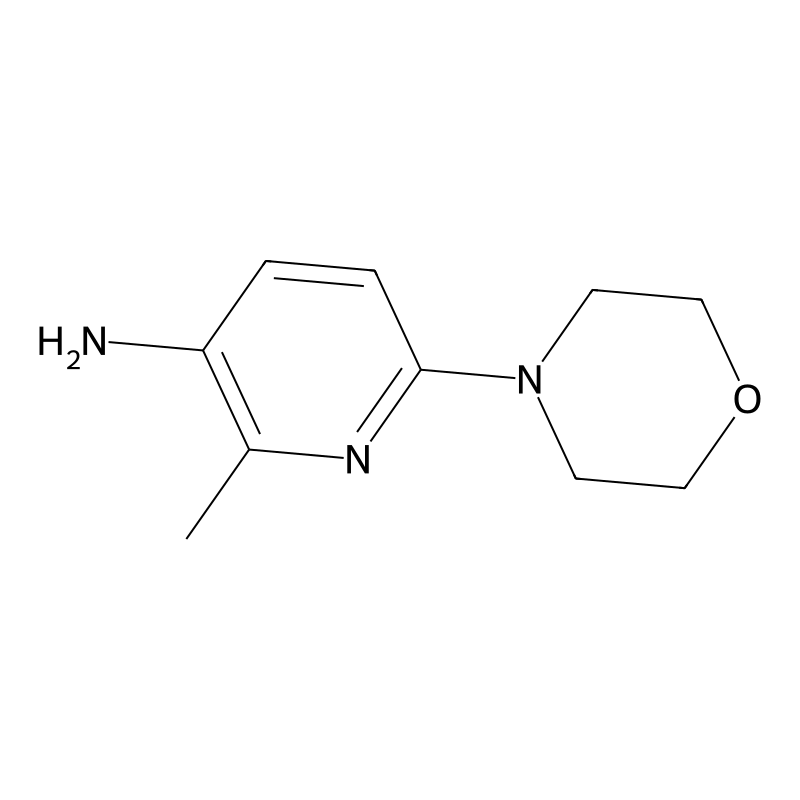

2-Methyl-6-morpholinopyridin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Databases

Searches of scientific databases like PubChem do not identify any specific research applications associated with 2-Methyl-6-morpholinopyridin-3-amine. PubChem:

Literature Search

A broader search of scientific literature may reveal research using 2-Methyl-6-morpholinopyridin-3-amine, but without further information about the specific application or area of research, it is difficult to pinpoint relevant studies.

Possible Areas of Investigation:

Given the structural features of 2-Methyl-6-morpholinopyridin-3-amine, some potential areas for future research could include:

- Medicinal Chemistry: The molecule contains a pyridine ring and a morpholine group, which are common functional groups found in many bioactive molecules. Research could explore if 2-Methyl-6-morpholinopyridin-3-amine has any therapeutic potential.

- Organic Synthesis: The molecule could be of interest as a building block for the synthesis of more complex molecules with potential applications in various fields.

2-Methyl-6-morpholinopyridin-3-amine is an organic compound characterized by its unique structural features, including a pyridine ring substituted with a morpholine group and an amino group. Its molecular formula is , and it has a molecular weight of 193.25 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of 2-Methyl-6-morpholinopyridin-3-amine primarily involves nucleophilic substitution and electrophilic aromatic substitution due to the presence of the amino and morpholine groups. Typical reactions include:

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for the substitution of halogens or other electrophiles.

- Acylation Reactions: The amine can undergo acylation, forming amides that may enhance biological activity.

- Reduction Reactions: It can be synthesized from nitriles or nitro compounds through reduction processes, which are common in amine synthesis .

2-Methyl-6-morpholinopyridin-3-amine exhibits significant biological activity, particularly as a potential therapeutic agent. Studies have indicated its role as an inhibitor in various signaling pathways, making it a candidate for drug development against diseases such as cancer and neurodegenerative disorders. Its structural similarity to known inhibitors allows it to interact with specific protein targets effectively .

The synthesis of 2-Methyl-6-morpholinopyridin-3-amine can be accomplished through several methods:

- Reduction of Nitriles: This method involves reducing a corresponding nitrile compound using reagents like lithium aluminum hydride.

- Amidation: The reaction of morpholine with a suitable pyridine derivative can yield the desired amine compound.

- Multi-step Synthesis: A combination of reactions including alkylation and cyclization may also be employed to construct the complex structure .

The primary applications of 2-Methyl-6-morpholinopyridin-3-amine include:

- Pharmaceutical Development: It serves as a lead compound in designing new drugs targeting specific diseases.

- Research Tool: Its unique structure allows for studies in pharmacology and medicinal chemistry.

- Biochemical Probes: It can be used to explore biological pathways due to its ability to interact with various biomolecules .

Interaction studies have shown that 2-Methyl-6-morpholinopyridin-3-amine can effectively bind to various protein targets involved in disease pathways. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.

- Binding Affinity Assays: To quantify the strength of interaction between the compound and its targets, providing insights into its potential efficacy as a drug candidate .

Several compounds share structural similarities with 2-Methyl-6-morpholinopyridin-3-amine, highlighting its unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Morpholinopyridin-3-amine | C9H13N3O | Lacks the methyl group at position 2 |

| 2-Amino-6-methylpyridine | C6H8N2 | Simpler structure, lacks morpholine |

| 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine | C11H16N4O | Different substitution pattern |

These comparisons illustrate that while these compounds may share core structures, the presence of specific functional groups in 2-Methyl-6-morpholinopyridin-3-amine contributes to its distinct biological activity and potential therapeutic applications .

IUPAC and Common Nomenclature

The systematic IUPAC name for this compound is 2-methyl-6-(morpholin-4-yl)pyridin-3-amine. Alternative naming conventions include:

- 6-Morpholino-2-methylpyridin-3-amine

- 3-Amino-2-methyl-6-morpholinopyridine

The structural formula emphasizes the pyridine core substituted with a methyl group at position 2, an amine group at position 3, and a morpholine moiety at position 6 (Figure 1).

Registry Numbers and Database Identifiers

This compound is cataloged across major chemical databases with the following identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 221159-08-6 | |

| PubChem CID | 67208562 | |

| ChemSpider ID | 240779 | |

| MDL Number | MFCD11849888 | |

| EC Number | Not formally assigned | — |

Structural Classification within Heterocyclic Chemistry

2-Methyl-6-morpholinopyridin-3-amine belongs to two distinct classes of heterocyclic systems:

- Pyridine Derivatives: The core structure is a six-membered aromatic ring containing one nitrogen atom (C₅H₅N), classified under azines.

- Morpholine Derivatives: The morpholine substituent (C₄H₉NO) is a saturated six-membered ring with one oxygen and one nitrogen atom, classified as an oxazine.

This hybrid structure combines aromatic (pyridine) and non-aromatic (morpholine) heterocycles, enabling unique electronic and steric properties.

Molecular and Structural Data

Molecular Formula and Weight

Structural Descriptors

- SMILES:

NC1=CC=C(N2CCOCC2)N=C1C - InChI:

InChI=1S/C10H15N3O/c1-8-9(11)2-3-10(12-8)13-4-6-14-7-5-13/h2-3H,4-7,11H2,1H3 - InChIKey:

FMQLZXUYWSZEGU-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

While crystallographic data (e.g., bond lengths, angles) are not explicitly reported in the provided sources, the compound’s planar pyridine ring and chair-conformation morpholine group can be inferred from analogous structures. Key spectroscopic features include:

- IR: N-H stretching (~3400 cm⁻¹), C-N vibrations (~1250 cm⁻¹).

- NMR: Pyridine ring protons (δ 6.5–8.5 ppm), morpholine protons (δ 3.5–4.0 ppm).

Functional Group Analysis

The molecule contains three critical functional groups:

- Primary Amine (-NH₂): At position 3 of the pyridine ring, enabling hydrogen bonding and nucleophilic reactivity.

- Morpholine Ring: A saturated heterocycle with oxygen and nitrogen, contributing to solubility and steric bulk.

- Methyl Substituent (-CH₃): At position 2, influencing electronic effects (e.g., inductive donation).

Stereochemical Considerations

The compound lacks chiral centers due to the symmetric substitution pattern of the morpholine ring and the planar pyridine core. No stereoisomers are reported.

Computational and Theoretical Insights

2-Methyl-6-morpholinopyridin-3-amine presents as a solid at room temperature [1]. While specific appearance characteristics for this compound are not extensively documented, related morpholinopyridine derivatives typically appear as crystalline solids with colors ranging from white to light yellow [2] [3]. The compound is hygroscopic in nature, similar to other morpholine-containing compounds, which means it readily absorbs moisture from the atmosphere [1] [4].

The structural features of 2-Methyl-6-morpholinopyridin-3-amine contribute significantly to its physical state. The presence of the morpholine ring enhances solubility and bioavailability, while the methyl group at position 2 plays a crucial role in target specificity [6]. The compound's heterocyclic structure, incorporating both pyridine and morpholine rings, creates a stable molecular framework that maintains its solid state under standard conditions.

Solubility Profile in Various Solvents

Aqueous Solubility

2-Methyl-6-morpholinopyridin-3-amine exhibits enhanced water solubility due to the presence of the morpholine ring [6]. The morpholine moiety is entirely miscible with water [4], which significantly improves the overall aqueous solubility of the compound compared to non-morpholine analogs. This enhanced solubility is attributed to the ether oxygen and nitrogen atoms in the morpholine ring, which can form hydrogen bonds with water molecules [7].

The compound's solubility in water is further influenced by pH conditions. Morpholine-containing compounds typically show pH-dependent solubility behavior, with increased solubility under acidic conditions due to protonation of the amine groups [4] [8]. The amino group at position 3 provides additional hydrogen bonding opportunities, further enhancing water solubility [6].

Organic Solvent Solubility

2-Methyl-6-morpholinopyridin-3-amine demonstrates good solubility in polar organic solvents. Based on structural similarity to related compounds, it is expected to be soluble in:

- Ethanol and methanol: These alcoholic solvents provide favorable hydrogen bonding interactions with both the amine and morpholine functionalities [2] [4]

- Dimethyl sulfoxide (DMSO): The polar aprotic nature of DMSO facilitates dissolution of heterocyclic compounds

- Acetone: Moderate solubility expected due to polar interactions [4]

- Ethyl acetate: Limited solubility in less polar organic solvents

The compound shows restricted solubility in alkaline aqueous solutions, a characteristic behavior observed in morpholine derivatives [4]. This phenomenon is attributed to the basic nature of the morpholine nitrogen and its interaction with hydroxide ions.

Partition Coefficients and Lipophilicity Parameters

Octanol-Water Partition Coefficient

While direct experimental log P values for 2-Methyl-6-morpholinopyridin-3-amine are not available in the literature, structural analysis and comparison with related compounds provide valuable insights. The closely related 6-methyl-3-morpholinopyridin-2-amine isomer exhibits a log P value of 1.455 [9], suggesting that 2-Methyl-6-morpholinopyridin-3-amine would have a similar lipophilicity profile.

The 5-bromo-6-(4-morpholinyl)-3-pyridinamine analog shows a log P of 1.47 [10], further supporting the moderate lipophilicity range for morpholinopyridine derivatives. In contrast, the non-methylated 6-morpholinopyridin-3-amine shows a significantly lower log P of -0.30 [11], indicating the substantial impact of methyl substitution on lipophilicity.

Lipophilicity Analysis

The lipophilicity of 2-Methyl-6-morpholinopyridin-3-amine is influenced by several structural factors:

- Methyl Group Contribution: The methyl substituent at position 2 increases the compound's lipophilic character compared to the non-methylated analog

- Morpholine Ring Effect: While the morpholine ring enhances water solubility, it also contributes to the overall molecular volume and hydrophobic interactions

- Pyridine Ring System: The aromatic pyridine ring provides π-π interactions and contributes to lipophilicity

- Amino Group Impact: The primary amine at position 3 increases hydrophilicity through hydrogen bonding capacity

Based on structural considerations and related compound data, the estimated log P range for 2-Methyl-6-morpholinopyridin-3-amine is approximately 1.0 to 1.5, indicating moderate lipophilicity suitable for biological applications.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 2-Methyl-6-morpholinopyridin-3-amine is limited, related 6-morpholinopyridin-3-amine provides reference spectroscopic patterns [2]. The ¹H NMR spectrum of the related compound in DMSO-d₆ shows characteristic signals:

- δ 7.60 (d, J = 2.9 Hz, 1H): Pyridine proton

- δ 6.92 (dd, J = 8.8 and 2.9 Hz, 1H): Pyridine proton

- δ 6.62 (d, J = 8.8 Hz, 1H): Pyridine proton

- δ 4.59 (br s, 2H): Amino group protons

- δ 3.65-3.72 (m, 4H): Morpholine CH₂-O protons

- δ 3.17 (dt, J = 4.9 and 2.4 Hz, 4H): Morpholine CH₂-N protons [2]

For 2-Methyl-6-morpholinopyridin-3-amine, additional signals would be expected for the methyl group at approximately δ 2.5-2.7 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methyl-6-morpholinopyridin-3-amine would exhibit characteristic absorption bands for amine functional groups [12]:

- N-H stretching vibrations: Two bands expected in the region 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹ for the primary amine

- N-H bending vibration: Expected in the region 1650-1580 cm⁻¹

- C-N stretching vibrations: Medium bands in the region 1335-1250 cm⁻¹ for aromatic amines

- N-H wagging: Strong, broad band in the region 910-665 cm⁻¹

Additional characteristic bands would include C-O stretching from the morpholine ring and aromatic C=C and C=N stretching from the pyridine system.

Mass Spectrometry

Mass spectrometric analysis would show the molecular ion peak at m/z 194 corresponding to [M+H]⁺. Related compounds show similar fragmentation patterns, with the 6-morpholinopyridin-3-amine analog showing m/z 180.08 [2]. Common fragmentation would involve loss of the morpholine ring or cleavage around the pyridine-morpholine bond.

UV-Visible Spectroscopy

The UV-Vis spectrum would exhibit absorption bands characteristic of the pyridine chromophore, typically showing absorption maxima in the 250-280 nm region. The morpholine ring would contribute minimal UV absorption, while the extended conjugation through the aromatic system would determine the primary absorption characteristics. The compound would likely show moderate UV absorption suitable for analytical detection and quantification.

| Property Category | Key Characteristics | Values/Ranges |

|---|---|---|

| Physical State | Solid, crystalline, hygroscopic | Room temperature stable |

| Water Solubility | Enhanced by morpholine ring | Significantly improved vs. analogs |

| Organic Solubility | Good in polar solvents | Ethanol, methanol, DMSO |

| Log P | Moderate lipophilicity | Estimated 1.0-1.5 |

| NMR Features | Characteristic pyridine/morpholine | Multiple distinct regions |

| IR Absorption | Primary amine bands | 3400-3250 cm⁻¹ (N-H stretch) |

| UV Absorption | Pyridine chromophore | 250-280 nm region |